oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Description
The compound oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine (CAS: 37032-41-0) is a salt comprising oxalic acid and a triazole-based methanamine derivative. The amine moiety features a 1,2,3-triazole core substituted at the 1-position with a 4-fluorobenzyl group and at the 4-position with a methanamine group.
Synthesis likely involves click chemistry (1,3-dipolar cycloaddition), a method widely used for triazole formation due to its high yield and regioselectivity .
Properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]triazol-4-yl]methanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4.C2H2O4/c11-9-3-1-8(2-4-9)6-15-7-10(5-12)13-14-15;3-1(4)2(5)6/h1-4,7H,5-6,12H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYICKVQCVFWCSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CN)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
Oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxalic acid is known to interact with enzymes involved in the degradation of lignocellulose, such as cellulases and ligninases. The interaction between oxalic acid and these enzymes facilitates the breakdown of complex plant materials into simpler compounds. Additionally, oxalic acid has chelating properties, allowing it to bind with metal ions like calcium, manganese, and ferric ions. This chelation process is crucial in detoxifying heavy metals and regulating nutrient availability in biological systems.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, oxalic acid can modulate the expression of genes involved in stress responses and metabolic pathways. It also impacts cell signaling by interacting with signaling molecules and receptors, thereby influencing cellular responses to environmental stimuli. Furthermore, oxalic acid affects cellular metabolism by altering the activity of metabolic enzymes and influencing the flux of metabolites through different pathways.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. Oxalic acid binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, oxalic acid can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, oxalic acid can influence gene expression by interacting with transcription factors and regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of oxalic acid are important factors that influence its long-term effects on cellular function. Studies have shown that oxalic acid can degrade over time, leading to a decrease in its concentration and activity. This degradation can result in changes in the observed effects on cellular processes, such as alterations in gene expression and metabolic activity. Additionally, long-term exposure to oxalic acid can lead to adaptive responses in cells, such as changes in enzyme activity and the expression of stress-related genes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, oxalic acid can have beneficial effects, such as enhancing nutrient availability and detoxifying heavy metals. At high doses, oxalic acid can exhibit toxic effects, including the formation of kidney stones and the inhibition of metabolic enzymes. Threshold effects have been observed, where the beneficial effects of oxalic acid are outweighed by its toxic effects at higher concentrations. These dosage-dependent effects highlight the importance of carefully regulating the concentration of oxalic acid in biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the flux of metabolites through different pathways. For example, oxalic acid is a key intermediate in the tricarboxylic acid cycle, where it is converted to other metabolites through enzymatic reactions. Additionally, oxalic acid can influence the levels of other metabolites by modulating the activity of metabolic enzymes. This regulation of metabolic flux is crucial for maintaining cellular homeostasis and responding to changes in environmental conditions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Oxalic acid can be transported across cell membranes through active transport mechanisms, involving transport proteins that recognize and bind to oxalic acid. Once inside the cell, oxalic acid can be distributed to different cellular compartments, depending on its interactions with binding proteins and other biomolecules. This distribution is important for the localization and accumulation of oxalic acid in specific tissues and cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. Oxalic acid can be directed to specific compartments or organelles within the cell through the recognition of targeting signals by cellular machinery. For example, oxalic acid can be localized to the mitochondria, where it participates in metabolic reactions and influences mitochondrial function. Additionally, post-translational modifications, such as phosphorylation and acetylation, can affect the activity and function of oxalic acid by altering its interactions with other biomolecules.
Biological Activity
The compound oxalic acid, when combined with the triazole derivative {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine, has garnered interest due to its potential biological activities, particularly in the realm of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound can be represented as follows:
- Oxalic Acid :
- Triazole Derivative :
Biological Activity Overview
Recent studies have highlighted the biological activity of the triazole derivative, particularly its anticancer effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Breast Cancer
A significant study investigated the effects of a related compound, ZQL-4c (N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide), which shares structural similarities with the target compound. Key findings included:
- Inhibition of Cell Growth : ZQL-4c significantly inhibited the growth of breast cancer cells (MCF-7, MDA-MB-231, SK-BR-3) in a dose-dependent manner. The IC50 values were recorded as follows:
The mechanism through which ZQL-4c exerts its effects involves:
- Induction of Apoptosis : The compound increased apoptotic cell death rates in treated cells.
- Reactive Oxygen Species (ROS) Production : A significant increase in ROS was observed following treatment, indicating oxidative stress as a contributing factor to its anticancer activity.
- Inhibition of Notch-AKT Signaling Pathway : This pathway is crucial for cell survival and proliferation; its inhibition leads to reduced cancer cell viability .
Data Table: Summary of Biological Activity
| Compound Name | Cell Line | IC50 (μmol/L) | Mechanism |
|---|---|---|---|
| ZQL-4c | MCF-7 | 2.96 (24h) | Apoptosis induction |
| 1.06 (48h) | ROS production | ||
| MDA-MB-231 | 0.80 (24h) | Notch-AKT pathway inhibition | |
| 0.67 (48h) | |||
| SK-BR-3 | 1.21 (24h) | ||
| 0.79 (48h) |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several medicinal applications:
- Antimicrobial Activity : Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the triazole ring is known to enhance the activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Triazole derivatives have been explored for their ability to inhibit cancer cell proliferation. Studies have suggested that compounds similar to oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine may disrupt critical protein-protein interactions involved in cancer progression .
- Enzyme Inhibition : The compound can interact with enzymes that play roles in metabolic pathways. Its potential as an enzyme inhibitor could be leveraged in drug design to target specific diseases .
Agricultural Applications
In agricultural science, this compound may serve as a key ingredient in developing new agrochemicals:
- Fungicides and Herbicides : The triazole moiety is commonly found in agricultural chemicals due to its ability to inhibit fungal growth. Compounds like this compound could be synthesized for use as effective fungicides against crop pathogens .
- Plant Growth Regulators : There is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can modulate growth responses and stress tolerance in plants .
Material Science Applications
The unique properties of this compound extend into material science:
- Polymer Synthesis : The compound could serve as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. Its functional groups allow for chemical modifications that can tailor polymer characteristics .
- Nanomaterials : Research into incorporating triazole derivatives into nanomaterials has shown potential for creating materials with unique electronic and optical properties, suitable for applications in sensors and electronics .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Physicochemical Properties
- Melting Points : The triazole-oxadiazole derivative in has a melting point of 134–140°C, while the ibuprofen conjugate (5c) is liquid at room temperature .
- Solubility : Oxalic acid as a counterion (target compound) likely improves aqueous solubility compared to free amine forms.
- Molecular Weight : Target compound’s molecular weight is unreported, but analogs range from 260.67 g/mol () to 473.45 g/mol ().
Preparation Methods
Synthesis of the 1,2,3-Triazole Core
The 1,2,3-triazole ring is typically synthesized using the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. For this compound:
- The alkyne precursor is functionalized with a methanamine group.
- The azide precursor carries the 4-fluorophenylmethyl substituent.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is preferred due to regioselectivity, yielding the 1,4-disubstituted triazole ring efficiently under mild conditions.
Purification and Characterization
- The crude product is purified by chromatographic techniques such as column chromatography or preparative HPLC.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Research Findings and Data
While specific experimental data for the preparation of this exact compound are limited in public literature, related compounds with a 1,2,3-triazole linked to fluorophenyl groups and amine functionalities have been synthesized and characterized in patent literature and research articles.
For example, derivatives of 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl methanamine have been reported in the context of pharmaceutical research, where synthesis involved:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Azide synthesis | 4-fluorobenzyl azide prepared from 4-fluorobenzyl bromide and sodium azide | Azide intermediate |
| Alkyne synthesis | Propargyl amine or derivatives | Alkyne intermediate |
| CuAAC reaction | CuSO4/sodium ascorbate in t-BuOH/H2O at room temperature | Formation of 1,4-disubstituted triazole |
| Oxalic acid coupling | Oxalyl chloride in the presence of base (e.g., triethylamine) | Amide linkage formation |
These methods are consistent with general synthetic organic chemistry principles for such heterocyclic compounds.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Azide synthesis | Nucleophilic substitution | 4-fluorobenzyl bromide + NaN3 | Generates 4-fluorobenzyl azide |
| 2. Alkyne synthesis | Functionalization of amine | Propargyl amine or similar | Alkyne precursor with amine group |
| 3. CuAAC cycloaddition | Copper(I)-catalyzed click reaction | CuSO4, sodium ascorbate, t-BuOH/H2O, RT | Forms 1,4-disubstituted triazole |
| 4. Oxalic acid coupling | Amide bond formation | Oxalyl chloride, base (e.g., triethylamine) | Attaches oxalic acid moiety to methanamine |
Notes on Optimization and Challenges
- The CuAAC reaction is highly efficient and regioselective, making it the preferred method for triazole formation.
- Oxalyl chloride is moisture-sensitive and requires anhydrous conditions.
- Controlling the stoichiometry in the oxalic acid coupling step is crucial to avoid side reactions.
- Purification often requires gradient elution chromatography due to polarity differences.
Q & A
Q. What are the optimal synthetic routes for preparing the triazole core in {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine?
The triazole moiety is typically synthesized via 1,3-dipolar cycloaddition (click chemistry) between an azide and an alkyne. For example, 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole can react with N,N-dibenzylprop-2-yn-1-amine under reflux in toluene to yield triazole derivatives in high yields . Reaction optimization, such as using Cu(I) catalysts, can enhance regioselectivity and purity. Post-synthesis purification via recrystallization or chromatography is critical to isolate the target compound .
Q. How is the structure of this compound validated in academic research?
X-ray crystallography using SHELXL software is the gold standard for structural determination. For example, triazole-containing analogs are refined using SHELXL’s robust algorithms to resolve bond lengths, angles, and torsional parameters . Complementary techniques include:
Q. What preliminary biological assays are used to screen this compound’s activity?
Initial screening often focuses on antimicrobial or anticancer potential:
- Antibacterial assays : Broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Cytotoxicity assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved for this compound?
Discrepancies in X-ray data (e.g., disordered atoms, twinning) require advanced refinement strategies:
- SHELXD : For experimental phasing of challenging datasets (e.g., high mosaicity or weak diffraction) .
- TWINLAW : To model twinned crystals by identifying twin laws and refining twin fractions .
- DFT calculations : Validate crystallographic geometries by comparing experimental and computed bond parameters .
Q. How to analyze contradictory bioactivity data across studies?
Conflicting results (e.g., varying IC values) may arise from assay conditions or structural analogs. Mitigation strategies include:
- SAR studies : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate activity trends .
- Standardized protocols : Use identical cell lines, incubation times, and controls across labs .
- Meta-analysis : Pool data from multiple studies to identify outliers or consensus trends .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock/Vina) : Simulate binding to receptors (e.g., kinases) using triazole’s hydrogen-bonding and π-π stacking potential .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100+ ns trajectories .
- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity .
Methodological Challenges and Solutions
Q. How to address low yields in triazole synthesis?
- Continuous flow reactors : Improve heat/mass transfer for exothermic reactions, reducing side products .
- Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 30-minute cycles at 100°C) .
- Catalyst optimization : Screen Cu(I)/Ru(II) catalysts to enhance regioselectivity (e.g., CuBr vs. TBTA) .
Q. How to confirm the protonation state of the methanamine group in physiological conditions?
- pH-dependent NMR : Titrate from pH 2–12 to observe chemical shift changes in NH signals .
- Potentiometric titration : Measure pKa values to determine dominant ionization states at pH 7.4 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
